4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618074-11-6
VCID: VC16113921
InChI: InChI=1S/C29H28N2O4/c1-4-16-35-24-13-11-23(12-14-24)27(32)25-26(22-9-7-21(8-10-22)19(2)3)31(29(34)28(25)33)18-20-6-5-15-30-17-20/h4-15,17,19,26,32H,1,16,18H2,2-3H3/b27-25+
SMILES:
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618074-11-6

Cat. No.: VC16113921

Molecular Formula: C29H28N2O4

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one - 618074-11-6

Specification

CAS No. 618074-11-6
Molecular Formula C29H28N2O4
Molecular Weight 468.5 g/mol
IUPAC Name (4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C29H28N2O4/c1-4-16-35-24-13-11-23(12-14-24)27(32)25-26(22-9-7-21(8-10-22)19(2)3)31(29(34)28(25)33)18-20-6-5-15-30-17-20/h4-15,17,19,26,32H,1,16,18H2,2-3H3/b27-25+
Standard InChI Key CQFQMAOBTNTHDP-IMVLJIQESA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Canonical SMILES CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C26_{26}H25_{25}NO4_{4}

  • Molecular Weight: Approximately 415.49 g/mol

Functional Groups

This compound contains:

  • A pyrrolidone core (a five-membered lactam ring).

  • A hydroxy group (-OH) at the third position.

  • A benzoyl group substituted with an allyloxy moiety.

  • A pyridinylmethyl group, which introduces aromaticity and nitrogen functionality.

  • An isopropyl-substituted phenyl group, contributing to hydrophobic interactions.

General Synthetic Approach

The synthesis of this compound typically involves:

  • Formation of the pyrrolidone core via cyclization reactions.

  • Attachment of the benzoyl group through acylation reactions.

  • Functionalization with an allyloxy substituent, using allyl bromide or similar reagents.

  • Introduction of the pyridinylmethyl group, often via nucleophilic substitution or reductive amination.

  • Final steps include purification through crystallization or chromatographic techniques.

Challenges in Synthesis

  • Maintaining regioselectivity during substitution reactions.

  • Avoiding side reactions due to the reactive allyloxy and hydroxy groups.

Drug Design Implications

The compound's diverse functional groups make it a promising candidate for:

  • Structure-based drug design (SBDD).

  • Fragment-based drug discovery (FBDD).

Spectroscopic Techniques

To confirm its structure:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR can identify functional groups and their connectivity.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups like -OH, -C=O, and aromatic rings.

Crystallographic Studies

X-ray crystallography could provide insights into intermolecular interactions, aiding in understanding its biological activity.

Research Prospects

This compound’s unique structure warrants further investigation into:

  • Biological Screening: Testing for antimicrobial, anticancer, and anti-inflammatory activities.

  • Derivatization Studies: Modifying substituents to enhance potency or selectivity.

  • Computational Studies: Molecular docking and dynamics simulations to predict binding affinities with biological targets.

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